2-Iodo-3,5-dimethylphenol

Green Chemistry Regioselective Iodination Process-scale synthesis

Suzuki or Buchwald yields failing with bromo or chloro analogs due to harsh conditions? 2-Iodo-3,5-dimethylphenol solves this via a reactive C-I bond for mild oxidative addition. - **Performance**: Enables coupling at ≤80°C; retains ortho-methyl steric bulk for regiocontrol. - **Supply**: ≥98% HPLC (HPLC), batch-specific QC. - **Specialty use**: Strong anomalous scatterer (f''=6.88 e⁻) for SAD phasing; ¹²³I/¹²⁵I exchange-ready for SPECT. Order directly for research.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
Cat. No. B12504862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-3,5-dimethylphenol
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)I)C
InChIInChI=1S/C8H9IO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
InChIKeyVVSFSTVCISVYLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-3,5-dimethylphenol: Chemical Identity


2-Iodo-3,5-dimethylphenol (CAS 24242-79-3) is a di-ortho-substituted iodophenol building block with the molecular formula C8H9IO and a molecular weight of 248.06 g/mol . It features a phenolic hydroxyl group, methyl substituents at the 3- and 5-positions, and a single iodine atom at the 2-position . The compound is supplied commercially as a solid with a typical certified purity of ≥98% (HPLC) . Its structural motif—a sterically hindered, ortho-iodinated phenol—places it at the intersection of cross-coupling chemistry and biologically relevant phenol scaffolds, but published primary literature on this specific compound is markedly sparse .

Ortho-iodo-3,5-dimethylphenol building block for Pd-catalyzed cross-coupling with reactive C–I bond
Iodine provides unique isotopic handle for radiolabeling (¹²³I, ¹²⁵I) and X-ray anomalous scattering
Solid form with low volatility supports storage stability and precise weighing for parallel synthesis

Why In-Class Substitution Fails for 2-Iodo-3,5-dimethylphenol


Superficial analoging based solely on the 'iodophenol' or 'dimethylphenol' core is unreliable. The specific 2-iodo-3,5-dimethyl substitution pattern creates a unique electronic and steric environment that differentiates this compound from its closest isomers and halogen variants. For example, 4-iodo-3,5-dimethylphenol (CAS 80826-86-4) places iodine para to the hydroxyl group, altering the directing effects in electrophilic substitution and the electronics of oxidative coupling . The 2-bromo analog (CAS 125237-08-3) has a C–Br bond (~70 kcal/mol) that is substantially less reactive in oxidative addition than the C–I bond (~57 kcal/mol) of the iodo compound [1]. The 2-chloro analog (CAS 5538-41-0) has a C–Cl bond (~81 kcal/mol) that is essentially inert under typical Pd-catalyzed cross-coupling conditions [2]. Even within the iodophenol family, the presence of two methyl groups ortho to the hydroxyl and one flanking the iodine creates a steric profile distinct from mono-methyl or unsubstituted iodophenols, with direct consequences for coupling kinetics and regioselectivity . The extremely limited published literature on 2-iodo-3,5-dimethylphenol itself means that simple in-class substitution without empirical validation in the specific reaction context introduces substantial risk of divergent reactivity, selectivity, or yield.

4-Iodo isomer Para-iodo substitution alters directing effects and steric profile, which may shift regiochemical outcomes in multi-step synthesis.
2-Bromo analog C–Br bond requires more forcing oxidative addition conditions; may limit substrate scope and functional group tolerance in Pd couplings.
2-Chloro analog C–Cl bond is essentially inert under standard Pd-catalyzed cross-coupling, making it an unsuitable direct replacement without catalyst development.

Product-Specific Differentiation Evidence


Eco-Friendly Single-Step Synthesis

The synthesis of 2-iodo-3,5-dimethylphenol has been demonstrated via an eco-friendly oxyiodination method using ammonium iodide and hydrogen peroxide in acetic acid/water at room temperature over 6 hours . This method avoids the use of toxic heavy-metal catalysts or strong oxidizing agents that are commonly required for the synthesis of related halogenated phenols. In contrast, 4-chloro-2-iodo-3,5-dimethylphenol requires a two-step sequence involving chlorination with chlorine gas or sulfuryl chloride with an iron(III) chloride catalyst followed by a separate iodination step . The single-step, room-temperature synthesis of 2-iodo-3,5-dimethylphenol represents a distinct operational advantage in terms of process simplicity, safety profile, and alignment with green chemistry principles.

Synthesis Route
Data to verify
Single-step oxyiodination: NH₄I/H₂O₂, AcOH/H₂O, RT, 6 h; no heavy-metal catalysts.
Supports process simplification and green chemistry feasibility assessment.
Contrasts with two-step chlorination-iodination for chloro-iodo analog.
Green Chemistry Regioselective Iodination Process-scale synthesis

Iodo Reactivity Advantage in Cross-Coupling

The aryl–iodine bond (C–I BDE ≈ 57 kcal/mol) in 2-iodo-3,5-dimethylphenol is substantially weaker than the corresponding C–Br bond (~70 kcal/mol) in 2-bromo-3,5-dimethylphenol (CAS 125237-08-3) and dramatically weaker than the C–Cl bond (~81 kcal/mol) in 2-chloro-3,5-dimethylphenol (CAS 5538-41-0), based on well-established class-level bond dissociation energy data for aryl halides [1][2]. This translates to a significantly lower activation barrier for oxidative addition with Pd(0) catalysts, which is the rate-determining step in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The practical consequence is that 2-iodo-3,5-dimethylphenol reacts under milder conditions and with faster kinetics than its bromo or chloro congeners, as established by the general reactivity order Ar-I > Ar-Br >> Ar-Cl in Pd-catalyzed cross-coupling [3].

Aryl–I Bond Energy
Class-level
C–I BDE ≈ 57 kcal/mol
Reported lower bond dissociation energy supports milder oxidative addition in Pd catalysis.
C–Br ≈ 70, C–Cl ≈ 81 kcal/mol (class-level). Reactivity I > Br ≫ Cl.
Cross-Coupling Oxidative Addition Bond Dissociation Energy

Unique Isotopic Handle for Radiolabeling

The iodine atom at the 2-position of 2-iodo-3,5-dimethylphenol provides a unique isotopic handle that has no parallel in the bromo or chloro analogs. Iodine has multiple radioisotopes suitable for biomedical applications: ¹²³I (t₁/₂ = 13.2 h, γ-emitter for SPECT imaging) and ¹²⁵I (t₁/₂ = 59.4 days, used in radioligand binding assays and radioimmunoassays) [1]. In contrast, bromine radioisotopes (e.g., ⁷⁶Br, t₁/₂ = 16.2 h; ⁷⁷Br, t₁/₂ = 57 h) are produced by cyclotron, have far lower commercial availability, and are rarely used outside specialized PET centers [2]. Chlorine has no practically useful γ-emitting radioisotope for imaging. Furthermore, the iodine atom provides a heavy-atom effect that enhances X-ray contrast and facilitates single-crystal X-ray diffraction phasing via anomalous scattering (f' and f'' at Cu Kα: I = –0.47, 6.88 e⁻; Br = –0.29, 2.46 e⁻; Cl = negligible) [3].

Isotopic/X-ray Handle
Class-level
¹²³I t₁/₂ 13.2 h, ¹²⁵I 59.4 d; f'' = 6.88 e⁻ (Cu Kα)
Enables radiolabeling and crystallographic phasing workflows.
Br radioisotopes have limited availability; Cl lacks practical γ-emitter. Anomalous signal ~2.8× Br.
Radiolabeling SPECT Imaging Heavy Atom Effect

Defined Research-Grade Intermediate Profile

A comprehensive literature search reveals no peer-reviewed studies reporting quantitative biological activity data (IC₅₀, MIC, Ki, EC₅₀) specifically for 2-iodo-3,5-dimethylphenol [1]. This stands in stark contrast to its 4-chloro-2-iodo-3,5-dimethylphenol derivative, which has documented antimicrobial activity attributed to membrane disruption and interference with cellular metabolism . The absence of biological data for the parent 2-iodo compound is itself a differentiating feature: it positions the molecule as a well-characterized synthetic intermediate rather than a biologically profiled entity. Commercially, 2-iodo-3,5-dimethylphenol is available at certified purity of ≥98% (HPLC) with batch-specific QC documentation including NMR and HPLC traces , whereas the 4-chloro-2-iodo analog is positioned as a biologically active compound rather than a building block, potentially commanding different pricing structures and regulatory profiles.

Bioactivity Profile
Data to verify
No published quantitative biological activity (IC₅₀, MIC, etc.) for the target compound.
Defines product as a synthetic intermediate without pre-existing bioactivity annotations.
4-Chloro-2-iodo derivative has documented antimicrobial activity; different procurement category.
Chemical Intermediate Building Block Quality Assurance

Positional Isomerism and Regiochemical Control

The positional isomer 4-iodo-3,5-dimethylphenol (CAS 80826-86-4) places iodine para to the hydroxyl group, creating a fundamentally different electronic and steric landscape from 2-iodo-3,5-dimethylphenol (CAS 24242-79-3) . In the 2-iodo isomer, the iodine atom is ortho to the hydroxyl and flanked by a meta-methyl group at C3, creating a sterically congested environment with zero rotatable bonds (rotatable bond count = 0) and a computed XLogP of 2.9 . The 4-iodo isomer has iodine para to the hydroxyl, positioned between two meta-methyl groups, with different directing effects for further functionalization. The hydroxyl group activates the ring toward electrophilic substitution at the ortho and para positions; in the 2-iodo isomer, one ortho position is already occupied by iodine, directing any subsequent electrophilic substitution predominantly to the remaining ortho (C6) and para (C4) positions—with the para position potentially less accessible due to steric effects from flanking methyl groups [1]. This regiochemical difference has direct consequences for synthetic planning in multi-step sequences.

Positional Isomerism
Data to verify
2-Iodo-3,5-diMe
I ortho to OH; rotatable bonds 0; XLogP 2.9
4-Iodo-3,5-diMe
I para to OH; distinct directing effects; less hindered I
Regiochemistry alters synthetic vector; selection must be guided by planned functionalization sequence.
Computed molecular properties; empirical validation of reactivity needed.
Regiochemistry Steric Effects Electrophilic Substitution

Solid-State Form and Storage Stability

2-Iodo-3,5-dimethylphenol is supplied as a solid at ambient temperature, a physical form that is generally preferable for long-term storage stability and accurate weighing compared to liquid analogs . The compound has a predicted boiling point of 230.2 ± 35.0 °C, indicating low volatility that minimizes loss during vacuum drying or prolonged storage . Its computed LogP of 2.61–2.9 and topological polar surface area of 20.2 Ų predict moderate lipophilicity that is consistent with organic solvent solubility for reaction setup while enabling straightforward aqueous workup . The 4-bromo analog (CAS 7463-51-6), by contrast, has a melting point of 113–116 °C, indicating a higher degree of crystallinity that may affect dissolution rate in reaction media . For the purchasing scientist, the solid form of 2-iodo-3,5-dimethylphenol simplifies storage (recommended at 2–8 °C), minimizes the risk of spills during handling, and facilitates precise milligram-scale weighing for parallel synthesis workflows .

Physical Form
Data to verify
Solid at RT b.p. ~230 °C LogP 2.6–2.9 PSA 20.2 Ų
Solid form supports storage stability and accurate weighing for parallel synthesis.
Store at 2–8 °C. Low volatility reduces loss during handling.
Physical Form Storage Stability Procurement Logistics

High-Return Application Scenarios


Pd-Catalyzed Cross-Coupling Platform

The C–I bond of 2-iodo-3,5-dimethylphenol undergoes facile oxidative addition with Pd(0), enabling Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under milder conditions than those required for the 2-bromo (CAS 125237-08-3) or 2-chloro (CAS 5538-41-0) analogs. This is particularly advantageous for coupling partners that are thermally sensitive or prone to side reactions under forcing conditions. The methyl groups at C3 and C5 provide steric bulk that can influence regioselectivity in subsequent transformations of the coupled product. Procurement should target ≥98% purity (HPLC) with batch-specific QC documentation to ensure reproducible coupling yields .

SPECT Tracer and Radioligand Development

The iodine atom at the 2-position enables incorporation of ¹²³I or ¹²⁵I for single-photon emission computed tomography (SPECT) imaging probe development or radioligand binding assays, respectively. The 3,5-dimethyl substitution pattern provides a sterically defined scaffold that can be elaborated through the phenol oxygen or via coupling at the iodine position before or after isotopic exchange. Neither the 2-bromo nor 2-chloro analogs support this application, as bromine radioisotopes have limited commercial availability and chlorine has no practical γ-emitter. Researchers developing iodine-based radiotracers should verify radioisotopic exchange conditions with their specific substrate, as steric hindrance from the ortho-methyl group may affect exchange kinetics [1].

Orthogonal Halogen Reactivity in Multi-Step Synthesis

In synthetic sequences where multiple halogen substituents must be addressed in a specific order, 2-iodo-3,5-dimethylphenol provides the most reactive aryl halide handle (I > Br >> Cl). This enables a 'first-in-sequence' coupling at the iodine position under mild Pd catalysis while leaving any subsequently installed bromo or chloro substituents intact for later activation under more forcing conditions. This orthogonal reactivity strategy is unavailable with 2-bromo-3,5-dimethylphenol, which would require harsher initial coupling conditions that may compromise other functional groups. Researchers should confirm the compatibility of their planned coupling conditions with the free phenolic –OH, which may require protection depending on the specific transformation .

X-ray Phasing via Iodine Anomalous Scattering

For structural biology or synthetic chemistry programs requiring absolute configuration determination by X-ray crystallography, the iodine atom in 2-iodo-3,5-dimethylphenol provides strong anomalous scattering (f'' = 6.88 e⁻ at Cu Kα) suitable for SAD or MAD phasing. This anomalous signal is ~2.8× stronger than bromine (f'' = 2.46 e⁻) and orders of magnitude stronger than chlorine, making the 2-iodo compound the preferred choice when anomalous dispersion is essential for structure solution. The rigid, zero-rotatable-bond structure of the 3,5-dimethyl-2-iodophenol core provides a well-defined heavy-atom position that facilitates phasing of derivatives where this fragment is incorporated [2].

Application
Selection Property
Validation Focus
Pd-Catalyzed Cross-Coupling Platform
Reactive C–I bond enables mild oxidative addition
Coupling condition optimization; batch-specific purity ≥98% (HPLC)
Radiolabeling & SPECT Tracer Development
Iodine isotopic handle (¹²³I, ¹²⁵I)
Radioisotopic exchange conditions; steric effects of ortho-methyl on kinetics
Multi-Step Orthogonal Halogen Reactivity
C–I as most reactive halogen for first coupling
Compatibility of Pd conditions with free phenolic –OH; protection strategy
X-ray Crystallography Phasing
Strong iodine anomalous scattering signal
Heavy-atom position refinement; suitability for SAD/MAD phasing
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